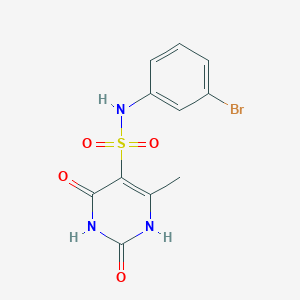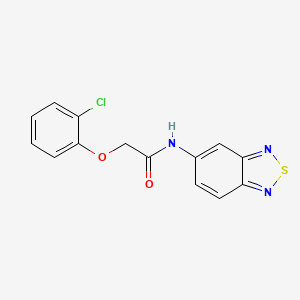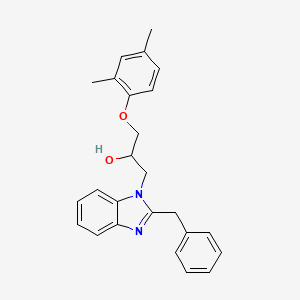![molecular formula C22H24N2O3S B11315183 6-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11315183.png)
6-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-méthyl-4-oxo-N-[2-(pipéridin-1-yl)-2-(thiophène-2-yl)éthyl]-4H-chromène-2-carboxamide est un composé organique complexe qui appartient à la classe des dérivés de chromène. Les chromènes sont connus pour leurs diverses activités biologiques et sont largement étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
La synthèse du 6-méthyl-4-oxo-N-[2-(pipéridin-1-yl)-2-(thiophène-2-yl)éthyl]-4H-chromène-2-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau chromène : Le noyau chromène peut être synthétisé par une réaction de condensation entre un dérivé phénolique approprié et un aldéhyde en conditions acides.
Introduction du cycle pipéridine : Le cycle pipéridine peut être introduit par une réaction de substitution nucléophile utilisant un dérivé de pipéridine.
Fixation du fragment thiophène : Le groupe thiophène peut être fixé par une réaction de couplage croisé, telle que le couplage de Suzuki ou de Stille, en utilisant un acide boronique ou un stannane de thiophène.
Assemblage final : Le composé final est obtenu en couplant les produits intermédiaires par formation de liaison amide en utilisant des réactifs comme l’EDCI ou le DCC.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour améliorer le rendement et la capacité de production, y compris l’utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées.
Analyse Des Réactions Chimiques
Le 6-méthyl-4-oxo-N-[2-(pipéridin-1-yl)-2-(thiophène-2-yl)éthyl]-4H-chromène-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation de dérivés oxo correspondants.
Réduction : Les réactions de réduction en utilisant des agents comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent convertir les groupes carbonyle en alcools.
Réactions de couplage : Le composé peut participer à des réactions de couplage croisé, telles que les réactions de Suzuki ou de Heck, pour former de nouvelles liaisons carbone-carbone.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane ou le toluène, des catalyseurs comme le palladium ou le cuivre, et des bases comme la triéthylamine ou le carbonate de potassium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
Le 6-méthyl-4-oxo-N-[2-(pipéridin-1-yl)-2-(thiophène-2-yl)éthyl]-4H-chromène-2-carboxamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme unité de construction dans la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour son potentiel en tant que molécule biologiquement active ayant des propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
6-methyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action du 6-méthyl-4-oxo-N-[2-(pipéridin-1-yl)-2-(thiophène-2-yl)éthyl]-4H-chromène-2-carboxamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines kinases ou protéases, conduisant à la suppression de la prolifération cellulaire ou de l’inflammation. Les cibles et les voies moléculaires exactes impliquées dépendent du contexte biologique spécifique et font l’objet de recherches en cours.
Comparaison Avec Des Composés Similaires
Le 6-méthyl-4-oxo-N-[2-(pipéridin-1-yl)-2-(thiophène-2-yl)éthyl]-4H-chromène-2-carboxamide peut être comparé à d’autres composés similaires, tels que :
Dérivés de chromène : Des composés comme le 4H-chromène-2-carboxamide et ses analogues partagent une structure de base similaire, mais diffèrent dans leurs substituants, ce qui entraîne des variations dans leurs activités biologiques.
Dérivés de pipéridine : Les composés contenant le cycle pipéridine, tels que la pipéridine-4-carboxamide, présentent différentes propriétés pharmacologiques en fonction de leurs groupes fonctionnels.
Dérivés de thiophène : Les composés contenant du thiophène, comme le thiophène-2-carboxamide, ont des propriétés chimiques et des applications distinctes en raison de la présence du cycle thiophène.
L’unicité du 6-méthyl-4-oxo-N-[2-(pipéridin-1-yl)-2-(thiophène-2-yl)éthyl]-4H-chromène-2-carboxamide réside dans sa combinaison de ces groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques qui ne sont pas observées dans des analogues plus simples.
Propriétés
Formule moléculaire |
C22H24N2O3S |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
6-methyl-4-oxo-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O3S/c1-15-7-8-19-16(12-15)18(25)13-20(27-19)22(26)23-14-17(21-6-5-11-28-21)24-9-3-2-4-10-24/h5-8,11-13,17H,2-4,9-10,14H2,1H3,(H,23,26) |
Clé InChI |
WLMDEATWEUQRAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CS3)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,5-dimethylphenyl)-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11315112.png)
![2-(9H-purin-6-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11315116.png)
![[(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B11315119.png)
![2-(4-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11315124.png)
![2-(2,3-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11315129.png)
![2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11315135.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11315146.png)
![2-Acetyl-4-fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11315149.png)

![5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11315164.png)
![3-ethoxy-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11315170.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11315173.png)
